6-Aminoindole

Catalog No.
S665018
CAS No.
5318-27-4
M.F
C8H8N2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminoindole

CAS Number

5318-27-4

Product Name

6-Aminoindole

IUPAC Name

1H-indol-6-amine

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2

InChI Key

MIMYTSWNVBMNRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN2)N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)N

Drug Discovery and Development

  • Inhibitors of the mammalian target of rapamycin (mTOR) protein: 6-Aminoindole serves as a building block for the synthesis of mTOR inhibitors, a class of drugs with potential applications in cancer treatment and other diseases involving uncontrolled cell growth [].
  • Inhibitors of the AcrAB-TolC efflux pump: This pump system allows bacteria to expel harmful compounds, making them resistant to antibiotics. 6-Aminoindole derivatives can inhibit this pump, potentially increasing the effectiveness of existing antibiotics [].
  • Inhibitors of Gli1-mediated transcription in the Hedgehog pathway: The Hedgehog pathway plays a crucial role in embryonic development and tissue repair. 6-Aminoindole derivatives can target this pathway, offering potential therapeutic options for cancer and other diseases involving abnormal cell signaling [].

Anti-Cancer Research

  • DNA topoisomerase II poisons: 6-Aminoindole derivatives can act as DNA topoisomerase II poisons, which disrupt the process of DNA replication and cell division, leading to cell death in cancer cells [].
  • Anti-multidrug resistance (MDR) agents: Cancer cells can develop resistance to chemotherapy drugs. 6-Aminoindole derivatives have shown potential in overcoming this resistance by inhibiting efflux pumps that remove drugs from the cells [].

Pain Research

  • Protein kinase C θ (PKCθ) inhibitors: PKCθ is a signaling molecule involved in pain pathways. 6-Aminoindole derivatives can inhibit PKCθ, offering potential for developing new pain medications [].
  • Transient receptor potential cation channel subfamily V member 1 (TRPV1) antagonists: TRPV1 is a receptor involved in pain perception. 6-Aminoindole derivatives can act as TRPV1 antagonists, potentially alleviating neuropathic and inflammatory pain [].
  • Sodium channel blockers: 6-Aminoindole derivatives have shown promise in developing potent and selective blockers of the Nav1.8 sodium channel, which plays a role in pain transmission. This research holds potential for developing new analgesics for various pain conditions.

6-Aminoindole is an organic compound with the molecular formula C8_8H8_8N2_2. It is characterized by an indole structure, which consists of a fused benzene and pyrrole ring with an amino group attached at the sixth position of the indole framework. This compound is notable for its role as a model complex in bioinorganic chemistry, particularly in studying interactions between primary amines and acidic molecules . The presence of the amino group enhances its reactivity and biological activity compared to other indole derivatives.

Currently, there is no extensive research available on the specific mechanism of action of 6-Aminoindole itself. However, its derivatives have shown potential in targeting various biological processes. For instance, 6-Aminoindole-based mTOR inhibitors work by binding to the ATP-binding site of the mTOR protein, thereby affecting cell growth and proliferation [].

Typical of indoles, including:

  • Electrophilic Substitution: The amino group on the indole ring can influence the reactivity of 6-aminoindole towards electrophiles. The most reactive site for electrophilic substitution is typically at C3, making it much more reactive than benzene .
  • N-H Acidity: The amino group can act as a base, allowing for protonation under strong acidic conditions. The pKa_a values indicate that 6-aminoindole can exist in both protonated and deprotonated forms depending on the pH of the environment .
  • Cycloaddition Reactions: Similar to other indoles, 6-aminoindole can undergo cycloaddition reactions, particularly involving its C2–C3 pi bond, leading to various fused ring systems .

6-Aminoindole exhibits several biological activities due to its structural properties. It has been studied for its potential as:

  • Antioxidant: Its ability to scavenge free radicals has been explored.
  • Antimicrobial Agent: Some studies suggest that 6-aminoindole may possess antimicrobial properties against certain pathogens.
  • Neuroprotective Effects: Given its structural similarity to neurotransmitters, it has been investigated for neuroprotective activities .

There are several methods for synthesizing 6-aminoindole:

  • Reduction of 6-Nitroindole: A common method involves reducing 6-nitroindole using reducing agents such as iron powder or zinc in acidic conditions.
  • Direct Amination: Another approach includes the direct amination of indole derivatives using ammonia or amines under specific catalytic conditions.
  • Cyclization Reactions: Indoles can be synthesized through cyclization reactions involving appropriate precursors that contain both aromatic and amine functionalities .

6-Aminoindole finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activities.
  • Material Science: Used in designing organic semiconductors and conducting polymers.
  • Biochemical Research: Acts as a model compound for studying biochemical interactions involving amino groups .

Research has focused on the interaction dynamics of 6-aminoindole with various compounds. For example:

  • Studies have characterized charge transfer complexes involving 6-aminoindole and chloranilic acid, providing insights into its electronic properties and potential applications in organic electronics .
  • Its interactions with metal ions have also been studied, highlighting its potential role in bioinorganic chemistry .

Several compounds share structural similarities with 6-aminoindole. Here are some notable examples:

Compound NameStructure TypeUnique Features
IndoleAromatic heterocycleBasic structure without amino substitution
5-AminoindoleIndole derivativeAmino group at the fifth position
TryptophanAmino acidContains an indole structure with additional functionalities
SerotoninNeurotransmitterDerived from tryptophan; includes an indole moiety
7-AminoindoleIndole derivativeAmino group at the seventh position

Uniqueness of 6-Aminoindole

The uniqueness of 6-aminoindole lies in its specific position of substitution (at the sixth carbon), which influences its reactivity and biological properties compared to other indoles. This positioning allows for distinct interaction patterns with electrophiles and biological targets, making it a valuable compound in both synthetic chemistry and pharmacological research .

XLogP3

1.9

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5318-27-4

Wikipedia

6-Aminoindole

Dates

Last modified: 08-15-2023

Explore Compound Types